(1S,3R)-3-Ammoniocyclohexanecarboxylate
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Overview
Description
(1S,3R)-3-Ammoniocyclohexanecarboxylate is a useful research compound. Its molecular formula is C7H13NO2 and its molecular weight is 143.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Peptide Structures and Conformations
- (1S,3R)-3-Ammoniocyclohexanecarboxylate has been studied for its influence on peptide structures, particularly its role in the formation of helical structures in peptides. Research shows that this compound can impact the conformation of cyclohexane rings in amino acid residues, affecting the overall peptide backbone structure (Hirata et al., 2015).
Enantioselective Synthesis
- The compound is significant in the enantioselective synthesis processes. For example, it was involved in a developed route for enantioselective synthesis of 3-acetamidocyclohexane-1-carboxylic acid, indicating its utility in creating specific chiral compounds (Karlsson, 2016).
Comparison with GABA
- Studies have compared the potency of different stereoisomers of this compound with GABA, a key neurotransmitter, to understand their potential biological activities. Such comparisons provide insights into the neurological significance of these compounds (Allan et al., 1981).
Anticonvulsant Actions
- The anticonvulsant actions of this compound and related compounds have been studied in contexts like kindled amygdala in rats. These studies highlight the compound's potential therapeutic applications in neurology (Suzuki et al., 1996).
Lewis Acid-Catalyzed Ring-Opening Reactions
- Research has also explored its applications in Lewis acid-catalyzed ring-opening reactions. Such chemical processes are crucial in synthesizing various pharmacologically active molecules (Lifchits & Charette, 2008).
Biomonitoring Initiatives
- The compound has been targeted in human biomonitoring initiatives to assess human exposure to various chemicals, underscoring its environmental and health relevance (Vorkamp et al., 2020).
Platinum(IV) Antitumor Agents
- It has found application in the development of orally active Platinum(IV) antitumor agents. The compound's reactivity and interaction with other molecules in this context suggest its potential in cancer treatment strategies (Giandomenico et al., 1995).
Properties
IUPAC Name |
(1S,3R)-3-azaniumylcyclohexane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c8-6-3-1-2-5(4-6)7(9)10/h5-6H,1-4,8H2,(H,9,10)/t5-,6+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKTUXQBZPWBFDX-NTSWFWBYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)[NH3+])C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H](C1)[NH3+])C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.